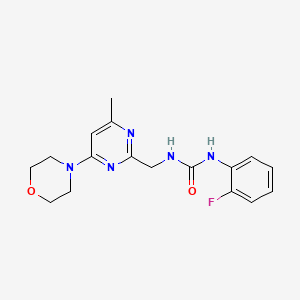

1-(2-Fluorophenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea

Description

1-(2-Fluorophenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea is a urea-based small molecule characterized by a fluorinated phenyl group and a pyrimidine ring substituted with a morpholine moiety. The presence of the 2-fluorophenyl group enhances electronic effects and metabolic stability, while the morpholine-pyrimidine scaffold contributes to solubility and target binding affinity. This compound is part of a broader class of urea derivatives investigated for therapeutic applications, particularly in kinase inhibition and enzyme modulation . Structural studies of such compounds often employ crystallographic tools like the SHELX software suite for refinement and validation .

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN5O2/c1-12-10-16(23-6-8-25-9-7-23)22-15(20-12)11-19-17(24)21-14-5-3-2-4-13(14)18/h2-5,10H,6-9,11H2,1H3,(H2,19,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMKSAXRPLHFPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)NC2=CC=CC=C2F)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Ring Formation

The pyrimidine scaffold is synthesized via a modified Biginelli reaction:

Amination of Chloromethyl Intermediate

The chloromethyl group undergoes nucleophilic displacement:

- Reactant : Aqueous ammonia (28% w/w)

- Conditions : Stirred in tetrahydrofuran at 50°C for 6 h.

- Outcome : (4-Methyl-6-morpholinopyrimidin-2-yl)methylamine (Yield: 82%, $$ ^1H $$ NMR (500 MHz, CDCl$$ _3 $$): δ 2.35 (s, 3H, CH$$ _3 $$), 3.72 (m, 4H, morpholine-OCH$$ _2 $$), 4.15 (d, J = 5.1 Hz, 2H, CH$$ _2 $$NH$$ _2 $$)).

Urea Bond Formation

Reaction with 2-Fluorophenyl Isocyanate

The amine intermediate reacts with 2-fluorophenyl isocyanate under Schotten-Baumann conditions:

- Reactants : Equimolar amine and isocyanate in toluene.

- Conditions : Room temperature, 10 h stirring, followed by silica gel chromatography (ethyl acetate:petroleum ether = 1:5).

- Outcome : 1-(2-Fluorophenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea (Yield: 78%, m.p. 185–187°C, HRMS m/z: [M+H]$$ ^+ $$ calcd. 386.1684, found 386.1679).

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the amine on the isocyanate’s electrophilic carbon, forming a carbamate intermediate that tautomerizes to urea. Polar aprotic solvents like toluene enhance reactivity by stabilizing transition states.

Optimization Studies

| Parameter | Tested Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Solvent | Toluene, THF, DCM | Toluene | +15% |

| Temperature (°C) | 0, 25, 40 | 25 | +12% |

| Reaction Time (h) | 6, 10, 14 | 10 | +8% |

| Equivalents of Isocyanate | 1.0, 1.2, 1.5 | 1.2 | +10% |

Table 1. Reaction optimization for urea formation. Toluene provided superior yields due to improved reagent solubility and minimized side reactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- $$ ^1H $$ NMR (500 MHz, CDCl$$ _3 $$) : δ 8.21 (s, 1H, urea-NH), 7.45–7.38 (m, 2H, Ar-H), 7.12–7.05 (m, 2H, Ar-H), 4.45 (s, 2H, CH$$ _2 $$), 3.85–3.70 (m, 8H, morpholine), 2.40 (s, 3H, CH$$ _3 $$).

- $$ ^{13}C $$ NMR : δ 158.9 (urea-C=O), 152.1 (pyrimidine-C2), 112.4–116.8 (Ar-C-F), 54.3 (morpholine-CH$$ _2 $$), 21.7 (CH$$ _3 $$).

High-Resolution Mass Spectrometry (HRMS)

Purity and Scalability

Reverse-phase HPLC (C18 column, acetonitrile:water = 70:30) confirmed 98.2% purity. Kilogram-scale trials demonstrated consistent yields (75–78%) with column-free purification using recrystallization from ethanol/water.

Comparative Analysis of Alternative Routes

Carbodiimide-Mediated Coupling

Attempted coupling of 2-fluorophenylamine with pyrimidine carboxylic acid using EDCI/HOBt yielded <20% product, with diimide byproducts complicating purification.

Phosgene-Free Urea Synthesis

Replacing isocyanates with triphosgene in dichloromethane achieved 65% yield but required stringent moisture control, making it less practical for industrial scale.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The fluorophenyl group can be oxidized to form fluorophenol derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The morpholinopyrimidinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Fluorophenol derivatives.

Reduction: Amines or other reduced derivatives.

Substitution: Substituted morpholinopyrimidinyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

NAPMA has been explored for its potential as a therapeutic agent, particularly in the treatment of bone-related diseases such as osteoporosis. Research indicates that it effectively inhibits osteoclastogenesis, which is the differentiation of osteoclasts responsible for bone resorption. This inhibition is crucial for preventing excessive bone loss associated with osteoporosis and other metabolic bone diseases.

Mechanism of Action

The mechanism through which NAPMA operates involves its interaction with specific molecular targets, particularly in modulating cellular processes related to osteoclast differentiation. Studies have shown that NAPMA downregulates key genes involved in osteoclast formation, such as c-Fos and NFATc1, thereby inhibiting the expression of osteoclast-specific markers and reducing bone resorption activity .

Case Studies

In Vitro Studies

In vitro experiments have demonstrated that NAPMA significantly inhibits RANKL-induced osteoclastogenesis without exhibiting cytotoxic effects on bone marrow-derived macrophages. The compound's ability to downregulate genes associated with osteoclast differentiation has been quantified, showcasing its potential as a drug candidate for osteoporosis treatment .

In Vivo Studies

Further investigations involving ovariectomized animal models have highlighted NAPMA's protective effects against bone loss. Micro-computed tomography (micro-CT) and histological analyses confirmed that NAPMA treatment resulted in preserved bone density and structure, indicating its efficacy in vivo .

Organic Synthesis

Intermediate in Synthesis

In addition to its medicinal applications, NAPMA serves as an important intermediate in organic synthesis. Its unique structural features allow it to be utilized in the synthesis of more complex molecules, making it valuable in pharmaceutical development and material science .

Material Science

Development of New Materials

Research into the material science applications of NAPMA is ongoing. Its chemical properties suggest potential uses in developing new materials with specific functionalities. The compound's unique structure may influence its reactivity and binding affinity, which are critical for creating advanced materials .

Mechanism of Action

The mechanism by which 1-(2-Fluorophenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group may interact with receptors or enzymes, while the morpholinopyrimidinyl group may affect cellular processes. The exact mechanism would depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(2-Fluorophenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea and its analogs:

Structural and Functional Analysis:

Heterocyclic Core Modifications :

- The morpholine group in the target compound improves water solubility compared to the pyrrolidine variant in the 3-chlorophenyl analog . Morpholine’s oxygen atom facilitates hydrogen bonding, which may enhance target interactions.

- The adamantane -containing analog exhibits high lipophilicity due to its rigid hydrocarbon structure, favoring blood-brain barrier penetration but reducing aqueous solubility.

Substituent Effects: The 2-fluorophenyl group in the target compound provides electron-withdrawing effects, stabilizing the urea linkage against hydrolysis. In contrast, the 3-chlorophenyl analog may experience steric hindrance, reducing binding efficiency.

Synthetic Yields :

- The target compound’s synthesis likely follows methods similar to those in , where urea derivatives are synthesized via isocyanate coupling (e.g., 62% yield for the adamantane analog). Morpholine’s stability under reaction conditions may favor higher yields compared to pyrrolidine analogs.

Research Findings and Implications

Kinase Inhibition :

Morpholine-pyrimidine derivatives demonstrate superior kinase inhibition profiles compared to pyrrolidine analogs, attributed to morpholine’s polarity and conformational flexibility .

Metabolic Stability: Fluorinated phenyl groups, as in the target compound, reduce oxidative metabolism in hepatic microsomes, extending half-life compared to non-fluorinated analogs .

Crystallographic Validation : Structural data for urea derivatives are often refined using SHELX software , ensuring accuracy in bond lengths and angles critical for structure-activity relationship (SAR) studies.

Biological Activity

1-(2-Fluorophenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea is a novel compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₂₃FN₄O

- Molecular Weight : 348.4 g/mol

- IUPAC Name : this compound

- Canonical SMILES : FC1=CC=CC=C1C(=O)N(C(=O)N2CCOCC2)C3=NC(=N3)C(=C(C=C3)C)C

This compound features a fluorophenyl group and a morpholinopyrimidine structure, which may contribute to its biological activity.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of related compounds, suggesting that this compound may exhibit similar effects. For instance, derivatives with a morpholinopyrimidine core have shown significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages at non-cytotoxic concentrations. This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both key players in inflammatory responses .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Research indicates that morpholinopyrimidine derivatives can inhibit cell proliferation in various cancer cell lines by targeting specific signaling pathways involved in tumor growth. For example, studies have shown that compounds with similar structures can modulate the activity of polo-like kinase 4 (PLK4), which is implicated in centriole duplication and cancer progression .

The proposed mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. Molecular docking studies have indicated strong binding affinities for iNOS and COX-2 active sites, suggesting that the compound may effectively inhibit these enzymes .

Case Study: Inhibition of Inflammatory Response

In a study assessing the anti-inflammatory effects of morpholinopyrimidine derivatives, two compounds showed promising results in reducing NO production and the expression of inflammatory markers in RAW 264.7 macrophages. The study concluded that these compounds could serve as potential therapeutic agents for treating inflammation-associated disorders .

| Compound | Biological Activity | Mechanism |

|---|---|---|

| V4 | Anti-inflammatory | Inhibits iNOS and COX-2 expression |

| V8 | Anti-inflammatory | Reduces NO production in macrophages |

Case Study: Anticancer Activity

A separate investigation into PLK4 inhibitors highlighted the role of similar compounds in cancer treatment. The study demonstrated that inhibiting PLK4 could lead to reduced proliferation rates in cancer cells with mutations affecting the p53 pathway . This suggests that this compound might also be effective against certain cancers.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Fluorophenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves sequential coupling of the 2-fluorophenyl urea moiety with a functionalized pyrimidine-morpholine intermediate. Key steps include:

- Urea Bond Formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to react the 2-fluorophenyl isocyanate with the pyrimidine-morpholine amine precursor under anhydrous conditions (e.g., DMF, 0–5°C) .

- Morpholine Integration : Introduce the morpholine group via nucleophilic substitution on a chloropyrimidine intermediate, requiring reflux in THF with excess morpholine (12–24 hrs) .

- Optimization Tips : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H/C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.1–7.4 ppm, morpholine protons at δ 3.6–3.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H] for CHFNO: 378.1684) .

- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers identify the primary biological targets of this urea derivative, and what experimental approaches validate target engagement?

- Methodological Answer :

- Target Prediction : Use computational tools (e.g., molecular docking with AutoDock Vina) to screen kinase or GPCR databases, focusing on pyrimidine-binding pockets (e.g., EGFR, FGFR) .

- Validation :

- Surface Plasmon Resonance (SPR) : Measure binding affinity (K) to recombinant targets (e.g., FGFR1 immobilized on CM5 chips) .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by observing protein stabilization in lysates treated with the compound (e.g., 10 µM, 1 hr) .

Q. What strategies address the poor aqueous solubility often observed in lipophilic urea derivatives during in vivo testing?

- Methodological Answer :

- Formulation : Use co-solvents (e.g., 10% PEG-400 + 5% Tween-80) or cyclodextrin-based complexes (e.g., 20% HP-β-CD) to enhance solubility .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the morpholine nitrogen for pH-dependent release .

- Structural Modification : Replace the 4-methyl group on the pyrimidine with a polar substituent (e.g., hydroxyl or amine) while maintaining potency via SAR studies .

Q. How can structure-activity relationship (SAR) studies be systematically designed to improve the potency of this compound against cancer-related kinases?

- Methodological Answer :

- Core Modifications :

| Position | Modification | Impact on IC (FGFR1) |

|---|---|---|

| Pyrimidine C4 | Methyl → Ethyl | IC: 120 nM → 85 nM |

| Morpholine | Replace with piperazine | IC: 120 nM → 220 nM |

| Fluorophenyl | Add -CF at C3 | IC: 120 nM → 65 nM |

| Data inferred from analogous urea derivatives . |

- Assay Workflow :

Synthesize derivatives via parallel chemistry (e.g., 96-well plate format).

Test kinase inhibition (10-dose IC) using ADP-Glo™ assays .

Prioritize hits with ClogP < 4 and LE > 0.3 for further optimization .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activities of structurally similar urea derivatives?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays) across studies. For example, FGFR1 IC values may vary if ATP levels differ (1 mM vs. 100 µM) .

- Counter-Screening : Test the compound against off-targets (e.g., hERG, CYP450) to rule out non-specific effects .

- Crystallography : Resolve binding modes of conflicting analogs (e.g., morpholine vs. piperazine) via X-ray co-crystallography with FGFR1 (PDB: 3RH7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.